2-(Cyclohexylamino)ethanethiol

Lipophilicity Partition Coefficient ADME

2-(Cyclohexylamino)ethanethiol (CAS 5977-96-8), with the molecular formula C8H17NS and a molecular weight of 159.29 g/mol, is a bifunctional organic compound belonging to the N-substituted aminoethanethiol class. It features a terminal thiol (-SH) group and a secondary amine nitrogen substituted with a cyclohexyl ring, conferring distinct steric and electronic properties compared to linear alkyl or unsubstituted analogs.

Molecular Formula C8H17NS
Molecular Weight 159.29 g/mol
CAS No. 5977-96-8
Cat. No. B3337234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Cyclohexylamino)ethanethiol
CAS5977-96-8
Molecular FormulaC8H17NS
Molecular Weight159.29 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NCCS
InChIInChI=1S/C8H17NS/c10-7-6-9-8-4-2-1-3-5-8/h8-10H,1-7H2
InChIKeyHQMCMJWBJSSFFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Cyclohexylamino)ethanethiol (CAS 5977-96-8): Baseline Physicochemical Profile for Scientific Procurement


2-(Cyclohexylamino)ethanethiol (CAS 5977-96-8), with the molecular formula C8H17NS and a molecular weight of 159.29 g/mol, is a bifunctional organic compound belonging to the N-substituted aminoethanethiol class [1]. It features a terminal thiol (-SH) group and a secondary amine nitrogen substituted with a cyclohexyl ring, conferring distinct steric and electronic properties compared to linear alkyl or unsubstituted analogs [2]. The compound exists as a liquid with a density of approximately 0.96 g/cm³ and a boiling point of 236.2°C at 760 mmHg [3]. Commercially available with a typical purity specification of ≥95%, this compound serves as a versatile intermediate and ligand in coordination chemistry, materials science, and biochemical research applications .

Workflow
N,S-bidentate ligand for coordination chemistry and metal-complex synthesis
Selection
Cyclohexyl-substituted secondary amine scaffold with bifunctional thiol-amine reactivity
Use Context
Bioconjugation, surface modification via SAMs, and organic synthesis intermediate

Why Cysteamine or Linear N-Alkyl Analogs Cannot Simply Replace 2-(Cyclohexylamino)ethanethiol


Substituting 2-(cyclohexylamino)ethanethiol with unsubstituted 2-aminoethanethiol (cysteamine, CAS 60-23-1) or linear N-alkyl analogs such as 2-(hexylamino)ethanethiol (CAS 5891-04-3) introduces substantial and quantifiable differences in critical physicochemical and biological parameters. The cyclohexyl substituent dramatically increases lipophilicity (Log Kow of 3.081 versus -0.4 for cysteamine and 2.477 for the n-hexyl analog), altering membrane permeability and partitioning behavior [1]. Furthermore, the cyclic amine modifies the basicity of the nitrogen center (predicted pKa of 8.91 versus 10.4 for cysteamine), which directly impacts protonation state and metal-binding affinity under physiological or near-neutral conditions . The cyclic structure also restricts conformational flexibility and introduces distinct steric bulk, influencing ligand geometry, complex stability, and potential off-target interactions. These non-linear, multi-parameter differences render simple substitution scientifically invalid without empirical validation in the specific assay or application context [2].

Lipophilicity Shift
Cyclohexyl substitution markedly increases Log Kow versus cysteamine or linear n-alkyl analogs; partitioning and membrane-permeability behavior may not transfer directly.
Basicity Shift
Predicted amine pKa is lower by approximately 1.5 units versus cysteamine; protonation state and metal-binding affinity may shift under near-neutral conditions.
Steric & Thermal Shift
Cyclohexyl ring restricts conformational flexibility and raises boiling point; ligand geometry, complex stability, and volatility profile may differ from unsubstituted or linear analogs.

Quantitative Differentiation of 2-(Cyclohexylamino)ethanethiol Against Key Comparators


Comparative Lipophilicity: 2-(Cyclohexylamino)ethanethiol vs. Cysteamine and 2-(Hexylamino)ethanethiol

The lipophilicity of 2-(cyclohexylamino)ethanethiol, as indicated by its partition coefficient (Log Kow), is significantly higher than that of its unsubstituted parent compound, cysteamine (2-aminoethanethiol), and differs from its linear N-alkyl analog, 2-(hexylamino)ethanethiol. This property is a primary determinant of membrane permeability, protein binding, and distribution in biological systems or biphasic reaction media [1]. The cyclohexyl group confers intermediate lipophilicity compared to the linear hexyl chain, which may offer a distinct balance between solubility and permeability.

Comparative Lipophilicity
Cross-study comparable
Log Kow 3.081 vs. XlogP -0.4 (cysteamine) / LogP 2.477 (n-hexyl analog)
Reported ~3.5 log unit higher than cysteamine; intermediate lipophilicity versus n-hexyl analog
Computed values; empirical measurement may differ
Lipophilicity Partition Coefficient ADME Membrane Permeability

Comparative Basicity (pKa): 2-(Cyclohexylamino)ethanethiol vs. Cysteamine

The predicted acid dissociation constant (pKa) for the amine group of 2-(cyclohexylamino)ethanethiol is 8.91 . This value is significantly lower than the pKa of the primary amine in cysteamine, which is reported as 10.4 for its strongest basic form [1]. This difference reflects the electron-donating and steric effects of the cyclohexyl substituent on the nitrogen center.

Amine Basicity (pKa)
Cross-study comparable
pKa 8.91±0.10 (target) vs. pKa 10.4 (cysteamine)
Approximately 1.5 pKa units lower; reduced protonation at physiological pH
Predicted values (ChemAxon) at 25°C in aqueous solution
Acid Dissociation Constant Protonation State Metal Coordination Reactivity

Comparative Acute Toxicity: Cyclohexyl vs. Phenyl and Linear Alkyl Derivatives

A structure-activity relationship study on N-substituted hexylamines provides class-level inference regarding the relative toxicity of 2-(cyclohexylamino)ethanethiol. The study found that compounds containing a cyclohexyl ring exhibited higher acute toxicity than those with a phenyl ring. Furthermore, increasing the length of the carbon chain between the ring and the nitrogen atom further increased toxicity [1].

Class-Level Toxicity SAR
Class-level inference
Cyclohexyl > Phenyl for acute toxicity; toxicity increases with spacer chain length
Class-level SAR context; data to verify for this specific compound
Single-study SAR on N-substituted hexylamines; requires replication
Toxicity Safety Risk Assessment Structure-Activity Relationship

Comparative Thermal Stability and Volatility: 2-(Cyclohexylamino)ethanethiol vs. Cysteamine

2-(Cyclohexylamino)ethanethiol exhibits a significantly higher boiling point (236.2°C at 760 mmHg) compared to the unsubstituted analog, cysteamine (133.6°C at 760 mmHg) [1]. This difference in volatility is a direct consequence of the increased molecular weight and enhanced intermolecular forces imparted by the bulky cyclohexyl group.

Volatility Comparison
Data to verify
Boiling Point 236.2°C (target) vs. 133.6°C (cysteamine)
Reported ~102.6°C higher; lower volatility under thermal conditions
At atmospheric pressure (760 mmHg); source data to verify
Thermal Stability Boiling Point Volatility Storage

Application Scenarios for 2-(Cyclohexylamino)ethanethiol Driven by Differential Properties


Ligand Design for Transition Metal Complexes Requiring Intermediate Hydrophobicity

In coordination chemistry, 2-(cyclohexylamino)ethanethiol serves as an N,S-bidentate ligand. Its intermediate lipophilicity (Log Kow 3.081), compared to highly polar cysteamine (LogP -0.4) and more lipophilic long-chain alkyl derivatives, allows for the fine-tuning of metal complex solubility and partition coefficients. This property is particularly valuable for synthesizing catalysts or metal-organic frameworks (MOFs) intended for applications in mixed aqueous-organic media or for facilitating extraction and purification of the resulting complexes . The lower pKa (8.91) compared to cysteamine also influences the metal-binding mode and stability of the complex at near-neutral pH.

Bioconjugation and Surface Modification Requiring Balanced Membrane Permeability

The thiol group of 2-(cyclohexylamino)ethanethiol enables covalent attachment to gold surfaces via self-assembled monolayers (SAMs) or conjugation to cysteine residues in proteins . The cyclohexyl group provides a key advantage over unsubstituted cysteamine by conferring enhanced membrane permeability (due to higher lipophilicity) while retaining a reactive amine for further functionalization. This makes it a superior building block for designing cell-permeable probes, biosensor interfaces, or targeted drug delivery systems where the compound must traverse lipid bilayers but still present a functional handle on the intracellular or extracellular surface .

Synthesis of N-Substituted Aminoethanethiol Derivatives for Pharmacological Studies

As a member of the N-substituted aminoethanethiol class, this compound serves as a crucial intermediate or a structural benchmark in medicinal chemistry. The documented class-level structure-activity relationship indicating that cyclohexyl-substituted amines exhibit higher acute toxicity than phenyl analogs provides a rationale for its selection in toxicological and pharmacological profiling studies . Researchers exploring new chemical entities for CNS targets or other applications where modulating lipophilicity and basicity is critical can utilize this compound to probe the effect of a saturated cyclic substituent on potency, selectivity, and ADME properties, particularly when comparing against aromatic or linear alkyl series.

Organic Synthesis of Thiol-Containing Intermediates with Enhanced Thermal Stability

The significantly higher boiling point of 2-(cyclohexylamino)ethanethiol (236.2°C) compared to cysteamine (133.6°C) makes it a more robust and practical reagent for synthetic procedures requiring elevated temperatures or extended reaction times . Its lower volatility reduces the risk of evaporative loss during solvent removal or under vacuum, improving yield consistency and safety. This thermal stability is advantageous in multi-step syntheses of complex molecules, particularly in pharmaceutical or agrochemical process development, where reproducible handling of intermediates is paramount.

Application
Selection Property
Validation Focus
Coordination chemistry ligand design
Intermediate hydrophobicity profile for mixed aqueous-organic media
Metal-complex partition behavior and pH-dependent binding affinity
Bioconjugation and surface modification
Thiol-Au SAM formation with cyclohexyl steric and lipophilic character
Membrane permeability and functional-handle accessibility on surfaces
Pharmacological SAR probe synthesis
N-cyclohexyl aminoethanethiol scaffold for ring-substitution studies
Toxicity ranking across ring-substituted series and ADME profiling
Elevated-temperature organic synthesis
Lower volatility under thermal conditions versus cysteamine
Yield consistency and reduced evaporative loss during multi-step synthesis

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